molecular formula C19H21ClN4O2 B2491394 4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine CAS No. 2380081-29-6

4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine

Cat. No.: B2491394
CAS No.: 2380081-29-6
M. Wt: 372.85
InChI Key: HOARNCXYWQIQFK-UHFFFAOYSA-N
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Description

4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a chlorinated methoxybenzoyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to first synthesize the octahydropyrrolo[3,4-c]pyrrole core through a series of cyclization reactions. The chlorinated methoxybenzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methylpyrimidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds

Scientific Research Applications

4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-12-5-18(22-11-21-12)23-7-13-9-24(10-14(13)8-23)19(25)16-6-15(20)3-4-17(16)26-2/h3-6,11,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOARNCXYWQIQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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